

An In-Depth Technical Guide to Verbenone: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Verbenone

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Introduction

Verbenone, a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants, including Spanish verbena (*Verbena triphylla*) and rosemary (*Rosmarinus officinalis*).^{[1][2][3]} It is recognized for its characteristic pleasant, pine-like aroma.^[4] Beyond its sensory properties, **verbenone** plays a significant role in chemical ecology as an insect pheromone, particularly as an anti-aggregation pheromone for several species of bark beetles.^{[1][5]} This property has led to its development and use in integrated pest management strategies. Furthermore, **verbenone** and its derivatives have garnered interest for their potential pharmacological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectral characterization, and biological activities of **verbenone**.

Chemical Structure and Properties

Verbenone is systematically named (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one.^[1] Its structure consists of a bicyclo[3.1.1]heptane skeleton with a ketone group at position 2, a double bond between carbons 3 and 4, and methyl groups at positions 4, 6, and 6. **Verbenone** exists as two enantiomers, (+)-**verbenone** and (-)-**verbenone**.

Physicochemical Properties

The key physicochemical properties of **verbenone** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₄ O	[1][3]
Molecular Weight	150.22 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Pleasant, pine-like, spicy, woody	[2][4]
Melting Point	6.5 °C	[1]
Boiling Point	227-228 °C	[1]
Density	0.978 g/cm ³ at 20 °C	[1]
Solubility	Nearly insoluble in water; miscible with most organic solvents	[1]
Refractive Index (n _D ²⁰)	1.49200 to 1.49800	[2]

Spectral Data and Characterization

The structural elucidation and confirmation of **verbenone** rely on various spectroscopic techniques. The following tables summarize the characteristic spectral data for **verbenone**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **verbenone** provides information about the chemical environment of each proton in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.74	s	-	H-3
~2.80	m	-	H-5
~2.10	m	-	H-1
~2.05	s	-	CH ₃ -4
~1.50	s	-	CH ₃ -6 (syn)
~1.18	d	~8.5	H-7a
~1.05	s	-	CH ₃ -6 (anti)
~0.95	d	~8.5	H-7b

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ) ppm	Assignment
~205.0	C-2 (C=O)
~172.0	C-4
~120.0	C-3
~58.0	C-5
~49.0	C-1
~41.0	C-6
~38.0	C-7
~26.5	CH ₃ -6 (syn)
~23.0	CH ₃ -6 (anti)
~22.5	CH ₃ -4

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of **verbenone** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~2925	C-H stretching (alkane)
~1675	C=O stretching (α,β -unsaturated ketone)
~1620	C=C stretching (alkene)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **verbenone** results in a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
150	$[M]^+$ (Molecular ion)
135	$[M - CH_3]^+$
122	$[M - CO]^+$ or $[M - C_2H_4]^+$
107	$[M - CO - CH_3]^+$ or $[M - C_2H_4 - CH_3]^+$
91	Tropylium ion ($[C_7H_7]^+$)
79	$[C_6H_7]^+$

Experimental Protocols

Synthesis of Verbenone from α -Pinene

Verbenone can be synthesized from the readily available monoterpene α -pinene through an allylic oxidation process. A common laboratory-scale synthesis involves a two-step process:

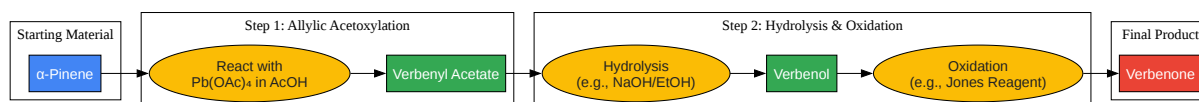
Step 1: Allylic Acetoxylation of α -Pinene

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)- α -pinene in glacial acetic acid.
- Add lead tetraacetate ($Pb(OAc)_4$) portion-wise to the stirred solution.
- Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and pour it into water.
- Extract the product with an organic solvent such as diethyl ether or hexane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude verbenyl acetate.

Step 2: Hydrolysis and Oxidation to **Verbenone**

- Dissolve the crude verbenyl acetate in a suitable solvent like ethanol.
- Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to hydrolyze the acetate ester to verbenol.
- Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
- Neutralize the reaction mixture and extract the verbenol with an organic solvent.
- Dry the organic extract and concentrate it to obtain crude verbenol.
- Dissolve the crude verbenol in a suitable solvent like acetone or dichloromethane.
- Add an oxidizing agent, such as Jones reagent (CrO_3 in sulfuric acid and acetone) or pyridinium chlorochromate (PCC), dropwise at a low temperature (e.g., 0°C).
- Stir the reaction mixture until the oxidation is complete (monitored by TLC).
- Quench the reaction and work up the mixture to isolate the crude **verbenone**.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **verbenone**.



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Caption: Workflow for the synthesis of **verbenone** from α -pinene.

Extraction and Purification from Natural Sources

Verbenone can be extracted from essential oils of plants like rosemary.

1. Steam Distillation:

- Fresh or dried plant material (e.g., rosemary leaves and flowering tops) is packed into a still.
- Steam is passed through the plant material, causing the volatile essential oils to vaporize.
- The steam and essential oil vapor mixture is then cooled in a condenser.
- The condensate, a mixture of water and essential oil, is collected in a separator.
- Due to their immiscibility, the essential oil (containing **verbenone**) separates from the water and can be collected.

2. Column Chromatography Purification:

- The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).
- A chromatography column is packed with silica gel slurried in the same non-polar solvent.
- The dissolved essential oil is carefully loaded onto the top of the silica gel bed.
- The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Fractions are collected and analyzed by TLC or GC-MS to identify those containing pure **verbenone**.
- The fractions containing pure **verbenone** are combined and the solvent is removed under reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of **verbenone**.

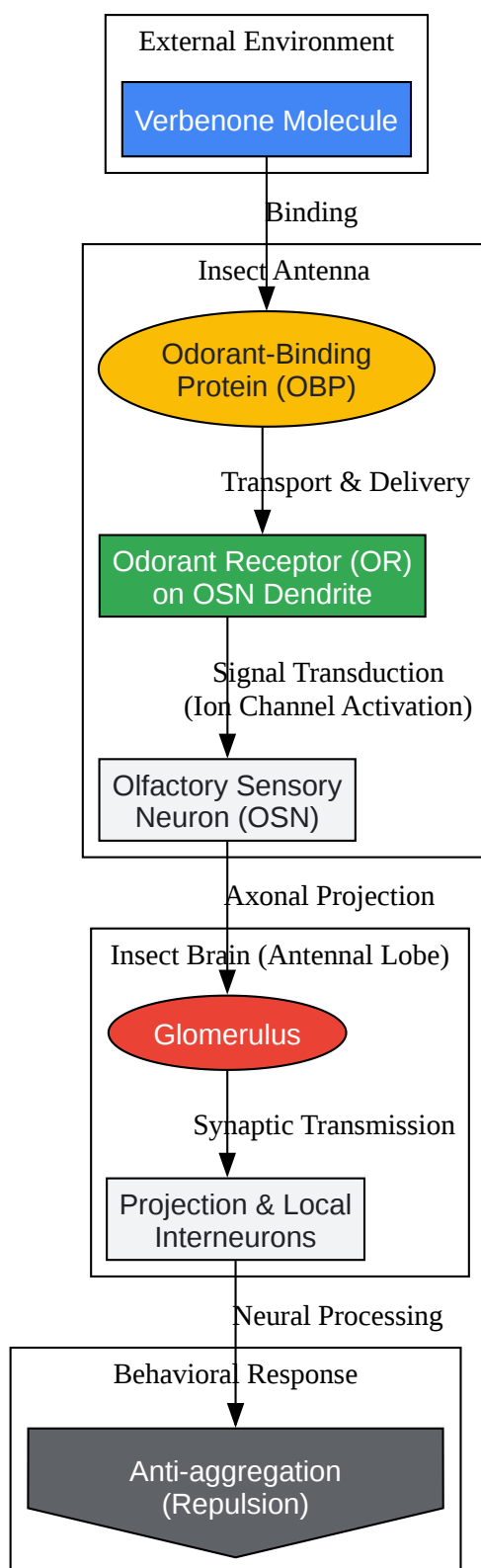
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
- Carrier Gas: Helium is commonly used as the carrier gas.
- Injection: Split or splitless injection can be used depending on the sample concentration.
- Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil or reaction mixture. A typical program might start at a low temperature (e.g., 50-60 °C) and ramp up to a higher temperature (e.g., 250-280 °C).
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400. Identification is based on the retention time and comparison of the mass spectrum with a reference library.

Biological Activities and Signaling Pathways

Insect Pheromone Activity

Verbenone is a well-documented anti-aggregation pheromone for several species of bark beetles, such as the mountain pine beetle (*Dendroctonus ponderosae*) and the southern pine beetle (*Dendroctonus frontalis*).^[1] When bark beetles attack a host tree, they release aggregation pheromones to attract conspecifics. As the beetle population on the tree reaches a high density, the beetles begin to produce and release **verbenone**. This signals to incoming beetles that the tree is already heavily colonized and is no longer a suitable host, thus preventing overcrowding and resource depletion.

The olfactory signaling pathway for **verbenone** in bark beetles involves its detection by specific olfactory sensory neurons (OSNs) located in the antennae.



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Caption: Olfactory signaling pathway of **verbenone** in bark beetles.

Antimicrobial and Cytotoxic Activities

Verbenone and essential oils containing it have shown antimicrobial activity against various bacteria and fungi. The exact mechanism of action is not fully elucidated but is thought to involve disruption of the microbial cell membrane.

Some studies have also investigated the cytotoxic effects of **verbenone** and its derivatives against cancer cell lines. For instance, a derivative of (1S)-(-)-**verbenone**, SP-8356, has demonstrated anti-cancer activity in non-small cell lung cancer (NSCLC) cells, with an IC₅₀ value of 15 µM for A549 and NCI-H460 cell lines.^[6] This derivative was shown to inhibit cell proliferation and induce apoptosis.

Biological Activity	Organism/Cell Line	Quantitative Data (IC ₅₀ /MIC)	Reference
Cytotoxicity	A549 (NSCLC)	IC ₅₀ : 15 µM (for SP-8356 derivative)	^[6]
Cytotoxicity	NCI-H460 (NSCLC)	IC ₅₀ : 15 µM (for SP-8356 derivative)	^[6]
Antibacterial	Staphylococcus aureus	MIC: 31.25 - 125 µg/mL (for essential oils containing verbenone)	^[7]
Antibacterial	Gram-negative bacteria	MIC: 31.25 - 125 µg/mL (for essential oils containing verbenone)	^[7]
Antifungal	Aspergillus flavus	MIC: 7.81 - 31.25 µg/mL (for essential oils containing verbenone)	^[7]

Note: The antimicrobial data is for essential oils rich in **verbenone** and other components; the activity of pure **verbenone** may differ.

Conclusion

Verbenone is a versatile monoterpene with significant applications in pest management and potential for development in the pharmaceutical and fragrance industries. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an accessible compound for further research. The understanding of its role as an insect pheromone and its emerging biological activities, such as antimicrobial and cytotoxic effects, opens up new avenues for the development of novel and sustainable technologies. This technical guide serves as a foundational resource for scientists and researchers engaged in the study and application of this important natural product.

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